Disproportionation Rate Constants Reveal a 10-Fold Kinetic Advantage of the Para-Nitrobenzenesulfonamide Scaffold Over the Ortho Isomer in Electrochemical Reduction
In a direct head-to-head electrochemical study, the disproportionation rate constant (k_disp) of the para-substituted nitrobenzenesulfonamide scaffold—the positional family to which 4-amino-3-nitrobenzenesulfonamide belongs—was measured at 7000 M⁻¹s⁻¹, a full order of magnitude greater than the 700 M⁻¹s⁻¹ observed for the ortho-substituted 2-nitrobenzenesulfonamide [1]. Both compounds share identical self-protonation rate constants (k₁⁺ = 3.9 M⁻¹s⁻¹), confirming that the difference arises specifically from the disproportionation step governed by the nitro group's positional relationship to the sulfonamide [1]. Additionally, the para-nitrobenzenesulfonamide dianion radical did not undergo solvent deprotonation, whereas the ortho isomer did, indicating greater radical anion stability for the para scaffold [1].
| Evidence Dimension | Disproportionation rate constant (k_disp) for electrogenerated anion radicals |
|---|---|
| Target Compound Data | k_disp (para) = 7000 M⁻¹s⁻¹ |
| Comparator Or Baseline | 2-Nitrobenzenesulfonamide (ortho): k_disp = 700 M⁻¹s⁻¹ |
| Quantified Difference | 10-fold higher disproportionation rate for the para scaffold |
| Conditions | Cyclic voltammetry and ESR spectroelectrochemistry in acetonitrile; self-protonation rate constant k₁⁺ = 3.9 M⁻¹s⁻¹ for both isomers |
Why This Matters
The 10-fold faster disproportionation kinetics of the para-nitro scaffold directly informs reaction design for reductive transformations, where 4-amino-3-nitrobenzenesulfonamide will exhibit predictably faster nitro-to-amine conversion than its 2-nitro counterpart, enabling shorter reaction times and higher throughput in parallel synthesis.
- [1] Frontana-Uribe BA, Gómez-Vidales V, González FJ. Reassessment of positional substituent effects: Influence in the chemistry of electrogenerated anion radicals from nitrobenzenesulfonamides during self-protonation pathways. Electrochimica Acta. 2012;82:463-469. View Source
